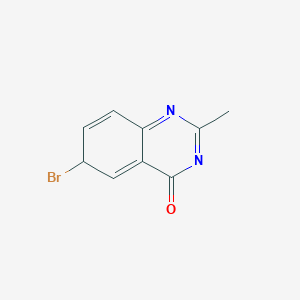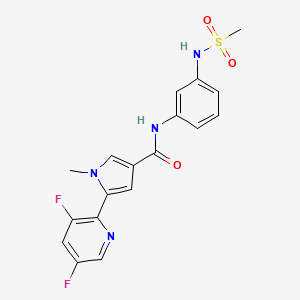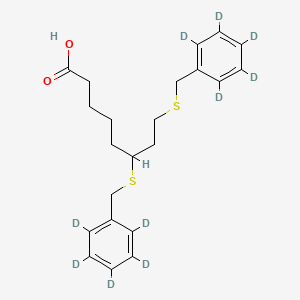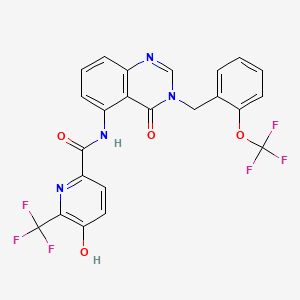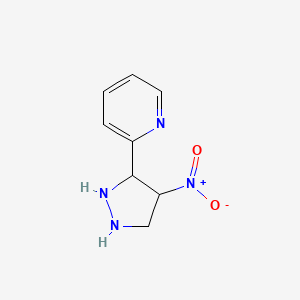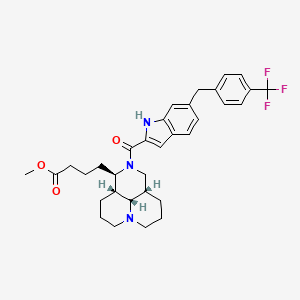
Antibacterial agent 195
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 195, also known as compound A20, is a derivative of Matrine. It is a potent antibiotic that exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 195 involves the derivatization of Matrine. The specific synthetic route includes the reaction of Matrine with various reagents to introduce functional groups that enhance its antibacterial properties. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
化学反应分析
Types of Reactions: Antibacterial agent 195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or modified antibacterial properties, making them valuable for further research and development .
科学研究应用
Antibacterial agent 195 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of antibacterial agents.
Biology: It is used in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is being investigated for its potential use in treating bacterial infections, especially those caused by drug-resistant strains.
作用机制
The mechanism of action of antibacterial agent 195 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cells. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth and proliferation .
相似化合物的比较
Matrine: The parent compound of antibacterial agent 195, known for its broad-spectrum antibacterial activity.
Daptomycin: A lipopeptide antibiotic that also targets bacterial cell membranes.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both bacterial cell membranes and DNA replication. This dual targeting makes it highly effective against a wide range of bacterial strains, including drug-resistant ones. Additionally, its derivatization from Matrine provides a unique chemical structure that enhances its antibacterial properties .
属性
分子式 |
C33H38F3N3O3 |
|---|---|
分子量 |
581.7 g/mol |
IUPAC 名称 |
methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1 |
InChI 键 |
YZCDEHCLUJFAPF-WSFKRMMJSA-N |
手性 SMILES |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
规范 SMILES |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


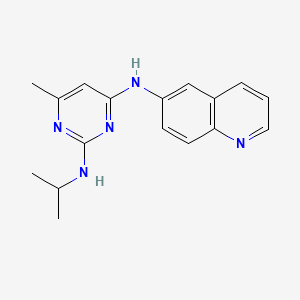
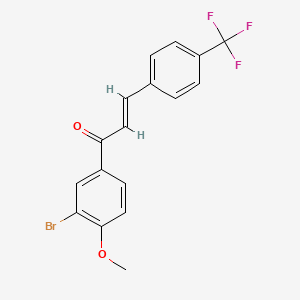
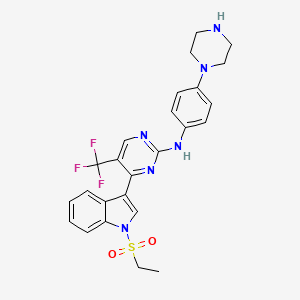
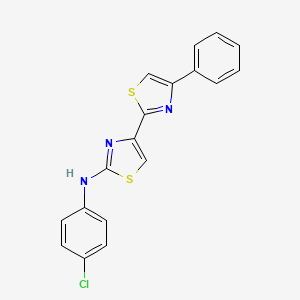
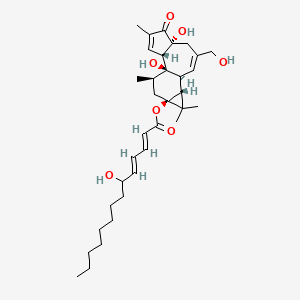
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
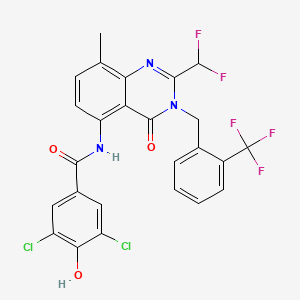
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
